PF-03814735 is a small molecule developed for cancer therapy. [] It acts as a potent, reversible inhibitor of Aurora kinases A and B. [] These kinases are crucial regulators of mitosis, playing vital roles in cell cycle progression and chromosome segregation. [, ] Overexpression and amplification of Aurora kinases, particularly Aurora kinase A, are observed in various human cancers. [, ] PF-03814735 has been investigated as a potential therapeutic agent for various solid tumors, including small cell lung cancer (SCLC). []
The synthesis of PF-03814735 involves several key steps that utilize various chemical reactions. Initially, the compound is synthesized through a series of nucleophilic aromatic substitution reactions. The process typically starts with the preparation of a pyrimidine derivative, which is then reacted with amines to form the desired acylureidoindolin structure.
PF-03814735 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C₁₈H₁₈F₃N₅O₂, and it features:
The molecular weight of PF-03814735 is approximately 393.36 g/mol, and its structural representation can be analyzed using computational modeling techniques to predict binding interactions with Aurora Kinases .
PF-03814735 undergoes various chemical reactions that facilitate its synthesis and biological activity:
PF-03814735 exerts its pharmacological effects primarily through the inhibition of Aurora Kinases A and B. These kinases play critical roles in cell cycle regulation, particularly during mitosis:
PF-03814735 exhibits several notable physical and chemical properties:
These properties are essential for determining the drug's formulation and delivery methods in clinical settings .
PF-03814735 has significant potential applications in cancer research and therapy:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3